N-(furan-2-ilmetil)ciclohexanamina

Descripción general

Descripción

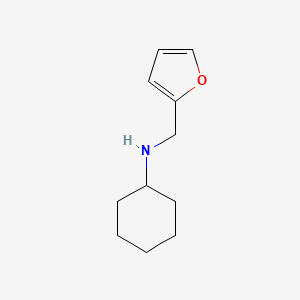

N-(furan-2-ylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is used in the production of high-quality specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of N-(furan-2-ylmethyl)cyclohexanamine involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)cyclohexanamine is characterized by the presence of a furan ring and a cyclohexanamine group . The furan ring is a five-membered aromatic ring with four carbon atoms and an oxygen atom .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados del furano, incluida la “N-(furan-2-ilmetil)ciclohexanamina”, han mostrado una actividad antibacteriana significativa . Se han utilizado en la lucha contra las infecciones causadas por cepas bacterianas . El aumento de la resistencia a los antiinfectivos utilizados clínicamente ha obligado a descubrir nuevos compuestos antimicrobianos con mecanismos de acción distintos .

Aplicaciones Farmacéuticas

El furano es un material de partida clave para una variedad de industrias, incluida la industria farmacéutica . Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas . Se han empleado como medicamentos en una serie de áreas de enfermedad distintas .

Producción de Resina

El furano se utiliza para producir resina . El núcleo de furano es una técnica sintética esencial en la búsqueda de nuevos fármacos . Esto podría extenderse potencialmente a la “this compound”.

Aplicaciones Agroquímicas

El furano también se utiliza en la producción de agroquímicos . Dada la amplia utilidad de los derivados del furano, la “this compound” podría encontrar potencialmente un uso en este campo.

Producción de Lacas

El furano se utiliza en la producción de lacas . Las propiedades de la “this compound” podrían hacerla útil en esta aplicación.

Síntesis de Complejos Metálicos

“this compound” podría usarse potencialmente en la síntesis de complejos metálicos . El ligando al reaccionar con acetatos de Cu(II), Co(II), Ni(II) y Zn(II) produjo complejos con una relación estequiométrica de 1:2 (M:L) .

Mecanismo De Acción

Target of Action

The primary target of N-(furan-2-ylmethyl)cyclohexanamine is the monoamine oxidases (MAO A and B) . These enzymes play a central role in the regulation of brain monoamine levels, which are paramount for cognitive functions .

Mode of Action

N-(furan-2-ylmethyl)cyclohexanamine interacts with its targets, the monoamine oxidases, potentially leading to changes in monoamine content via MAO inhibition . This interaction results in region-specific alterations in monoamine metabolism .

Biochemical Pathways

The biochemical pathways affected by N-(furan-2-ylmethyl)cyclohexanamine involve the metabolism of monoamines. The compound’s interaction with monoamine oxidases leads to alterations in the metabolism of these neurotransmitters, which differ from the effects of classic MAO A or MAO B inhibitors .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-(furan-2-ylmethyl)cyclohexanamine have been estimated . .

Result of Action

The molecular and cellular effects of N-(furan-2-ylmethyl)cyclohexanamine’s action involve changes in the levels of monoamines in the brain. For instance, the compound has been found to increase the levels of cortical noradrenaline .

Action Environment

The action, efficacy, and stability of N-(furan-2-ylmethyl)cyclohexanamine can be influenced by various environmental factors. For example, exposure to furan, a component of N-(furan-2-ylmethyl)cyclohexanamine, has been associated with increased prevalence and mortality of chronic obstructive pulmonary disease (COPD), suggesting that environmental exposure to furan could influence the action of N-(furan-2-ylmethyl)cyclohexanamine .

Análisis Bioquímico

Biochemical Properties

N-(furan-2-ylmethyl)cyclohexanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. N-(furan-2-ylmethyl)cyclohexanamine has been shown to inhibit monoamine oxidase, leading to increased levels of monoamines such as serotonin and dopamine. This inhibition is crucial for its potential therapeutic effects in neurological disorders .

Cellular Effects

N-(furan-2-ylmethyl)cyclohexanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, N-(furan-2-ylmethyl)cyclohexanamine has been observed to enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. Additionally, it can alter the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of N-(furan-2-ylmethyl)cyclohexanamine involves its binding interactions with biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity. This inhibition prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain. Furthermore, N-(furan-2-ylmethyl)cyclohexanamine can modulate the activity of other enzymes and receptors, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(furan-2-ylmethyl)cyclohexanamine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that N-(furan-2-ylmethyl)cyclohexanamine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged enhancement of neurotransmitter release and modulation of gene expression .

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)cyclohexanamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which N-(furan-2-ylmethyl)cyclohexanamine exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

N-(furan-2-ylmethyl)cyclohexanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The compound undergoes hydroxylation and other modifications, leading to the formation of metabolites. These metabolic processes can affect the overall activity and efficacy of N-(furan-2-ylmethyl)cyclohexanamine .

Transport and Distribution

Within cells and tissues, N-(furan-2-ylmethyl)cyclohexanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the brain, where it exerts its primary effects. The distribution of N-(furan-2-ylmethyl)cyclohexanamine is crucial for its therapeutic potential .

Subcellular Localization

N-(furan-2-ylmethyl)cyclohexanamine exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, in neuronal cells, N-(furan-2-ylmethyl)cyclohexanamine may localize to synaptic vesicles, where it modulates neurotransmitter release .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKHHNNMLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304854 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-54-7 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)